2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid
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Overview
Description
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid is a complex organic compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl ring with multiple hydroxyl groups and an acetic acid moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the cyclopentyl ring.
Attachment of the Octenyl Chain: The octenyl chain is introduced through alkylation or acylation reactions.
Final Acetic Acid Addition: The acetic acid moiety is added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[(1R,3R,5S)-3,5-dihydroxycyclopentyl]acetic acid: Lacks the octenyl chain, making it less hydrophobic.
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyhex-1-enyl]cyclopentyl]acetic acid: Has a shorter alkyl chain, affecting its biological activity.
Uniqueness
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid is unique due to its specific structural features, such as the combination of a cyclopentyl ring with multiple hydroxyl groups and a long octenyl chain. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H26O5 |
---|---|
Molecular Weight |
286.36 g/mol |
IUPAC Name |
2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C15H26O5/c1-2-3-4-5-10(16)6-7-11-12(8-15(19)20)14(18)9-13(11)17/h6-7,10-14,16-18H,2-5,8-9H2,1H3,(H,19,20)/b7-6+/t10-,11?,12+,13+,14-/m0/s1 |
InChI Key |
UCRYUXJCACOTHB-RUOWJLKRSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C1[C@@H](C[C@@H]([C@@H]1CC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)O)O)O)O |
Origin of Product |
United States |
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